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molecular formula C15H13BrN4O B8510947 2-bromo-4-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)pyridine

2-bromo-4-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)pyridine

Cat. No. B8510947
M. Wt: 345.19 g/mol
InChI Key: HXFZQDJYLASEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796310B2

Procedure details

To a flask containing 2-bromo-4-ethynylpyridine (1 g, 5.49 mmol) was added 4-methoxybenzyl azide (896 mg, 5.49 mmol), CuSO4(H2O)5 (137 mg, 0.549 mmol), sodium ascorbate (544 mg, 2.75 mmol), water (13.7 mL) and tBuOH (13.7 mL) and the reaction was stirred for 16 h at rt. The reaction was diluted with EtOAc (50 mL) and washed with saturated aqueous NaHCO3 (1×20 mL) and brine (1×20 mL). The organic phase was dried (MgSO4), filtered, and purified by silica gel chromatography using a gradient solvent system of 30-70% EtOAc/Hexanes. Concentration of the product fractions yielded 2-bromo-4-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)pyridine (1.46 g, 77%) as a white powder. MS ESI calcd for C15H13BrN4O [M+H]+ 345, found 345.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
896 mg
Type
reactant
Reaction Step Two
Quantity
544 mg
Type
reactant
Reaction Step Two
Name
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Quantity
137 mg
Type
catalyst
Reaction Step Two
Name
Quantity
13.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([C:8]#[CH:9])[CH:5]=[CH:4][N:3]=1.[CH3:10][O:11][C:12]1[CH:21]=[CH:20][C:15]([CH2:16][N:17]=[N+:18]=[N-:19])=[CH:14][CH:13]=1.O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].O>CCOC(C)=O.O.O.O.O.O.[O-]S([O-])(=O)=O.[Cu+2].CC(O)(C)C>[Br:1][C:2]1[CH:7]=[C:6]([C:8]2[N:19]=[N:18][N:17]([CH2:16][C:15]3[CH:20]=[CH:21][C:12]([O:11][CH3:10])=[CH:13][CH:14]=3)[CH:9]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)C#C
Step Two
Name
Quantity
896 mg
Type
reactant
Smiles
COC1=CC=C(CN=[N+]=[N-])C=C1
Name
Quantity
544 mg
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Name
Quantity
13.7 mL
Type
reactant
Smiles
O
Name
Quantity
137 mg
Type
catalyst
Smiles
O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cu+2]
Name
Quantity
13.7 mL
Type
solvent
Smiles
CC(C)(C)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 16 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (1×20 mL) and brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=NC=CC(=C1)C=1N=NN(C1)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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